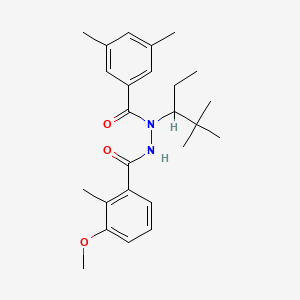
N-benzyl-7-methoxy-1-benzoxepine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-7-methoxy-1-benzoxepine-4-carboxamide: is a synthetic organic compound belonging to the benzoxepine class Benzoxepines are heterocyclic compounds containing a benzene ring fused to an oxepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-7-methoxy-1-benzoxepine-4-carboxamide typically involves the reaction of 2-aminophenols with alkynones in the presence of a suitable catalyst. One common method includes the use of 1,4-dioxane as a solvent at elevated temperatures (around 100°C) to facilitate the formation of the benzoxepine ring . The reaction mechanism involves the formation of an alkynylketimine intermediate, which undergoes 7-endo-dig cyclization to yield the desired benzoxepine derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-benzyl-7-methoxy-1-benzoxepine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzoxepine ring can undergo nucleophilic substitution reactions, particularly at the methoxy and benzyl positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoxepine derivatives.
Scientific Research Applications
N-benzyl-7-methoxy-1-benzoxepine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-benzyl-7-methoxy-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways. For example, it could inhibit tyrosinase, an enzyme involved in melanin synthesis, by binding to its active site and preventing substrate access . This inhibition can lead to reduced melanin production, making it useful in treating hyperpigmentation disorders.
Comparison with Similar Compounds
N-benzylbenzamide: A compound with a similar benzyl group but lacking the benzoxepine ring.
N-methoxymethyl-N-trimethylsilylmethylbenzylamine: A compound with a similar benzylamine structure but different functional groups.
Benzoxepine-1,2,3-triazole hybrids: Compounds with a benzoxepine core and additional triazole rings, offering different chemical properties and applications.
Uniqueness: N-benzyl-7-methoxy-1-benzoxepine-4-carboxamide is unique due to its specific combination of a benzoxepine ring with benzyl and methoxy substituents. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-benzyl-7-methoxy-1-benzoxepine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-22-17-7-8-18-16(12-17)11-15(9-10-23-18)19(21)20-13-14-5-3-2-4-6-14/h2-12H,13H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFWYQCNRQFPTSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC=CC(=C2)C(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-((1-phenyl-1H-tetrazol-5-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2729898.png)
![4-[ethyl(phenyl)sulfamoyl]-N-{5-[(methylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}benzamide](/img/structure/B2729899.png)
![1-methyl-1H-pyrrolo[2,3-b]pyridine-5-sulfonyl fluoride](/img/structure/B2729900.png)
![4-(2-(4-methoxy-3-nitrophenyl)-2-oxoethyl)-2-methylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2729903.png)




![2-Chloro-N-[cyano-(2,4-dimethoxyphenyl)methyl]acetamide](/img/structure/B2729911.png)

![Tert-butyl 2-[(but-2-ynoylamino)methyl]-2-(trifluoromethyl)pyrrolidine-1-carboxylate](/img/structure/B2729914.png)
![(1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B2729916.png)
![1-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2729917.png)
![N-[3-[2-(Methylamino)-2-oxoethyl]phenyl]prop-2-enamide](/img/structure/B2729918.png)
